methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Description
Methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by:
- Stereochemistry: (3R) configuration at the pyrrolidine ring.
- Substituents: A 2,4-dimethoxyphenylmethyl group at the 1-position and a methyl ester at the 3-position.
- Functional groups: A ketone at the 5-position and an ester group at the 3-position.
- Molecular formula: C₁₆H₁₉NO₅ (molecular weight: 305.33 g/mol inferred from analogs) .
The compound is structurally related to intermediates in pharmaceutical research, particularly in the synthesis of heterocyclic compounds targeting biological receptors .
Properties
IUPAC Name |
methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-19-12-5-4-10(13(7-12)20-2)8-16-9-11(6-14(16)17)15(18)21-3/h4-5,7,11H,6,8-9H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYPDGGRQCPRG-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually starts with the commercially available 2,4-dimethoxybenzylamine.
Step 1: : The first key step involves the reaction of 2,4-dimethoxybenzylamine with ethyl 2-oxo-4-phenylbutanoate under basic conditions to form an intermediate imine.
Step 2: : The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Step 3: : Cyclization of the amine occurs in the presence of a strong acid, resulting in the formation of the pyrrolidine ring.
Step 4: : The final methylation step involves treating the pyrrolidine ring with methyl iodide to produce the desired methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to improve the yield and efficiency of the reaction while maintaining safety standards. The use of robust catalysts and automated systems allows for the optimization of reaction conditions, minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : It can be reduced using agents like sodium borohydride or lithium aluminum hydride to form various reduced products.
Substitution: : Substitution reactions can occur at the methoxy groups, involving reagents such as halides or acyl chlorides.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides (chlorine, bromine), acyl chlorides.
Major Products Formed
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibitor: : Acts as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine
Drug Development: : Explored as a potential drug candidate due to its unique structural properties.
Industry
Catalyst: : Utilized as a catalyst in various industrial chemical reactions.
Mechanism of Action
The compound exhibits its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. This interaction occurs through the pyrrolidine ring, which fits into the active site of the target protein, blocking its function. The dimethoxyphenyl group enhances the binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Steric bulk: The dimethoxyphenyl group may reduce metabolic degradation compared to smaller substituents like benzyl .
Stereochemical Influence :
- The (3R) configuration is conserved in several analogs, suggesting its importance in chiral recognition or receptor binding .
Biological Activity :
- Analogs with phenyl or isobutyl groups (e.g., compound 14 in ) demonstrated cytotoxicity against multiple myeloma cells, implying that the target compound’s dimethoxyphenyl group could modulate similar activity .
Physicochemical Properties
- Stability : The ester group may render the compound susceptible to hydrolysis under acidic or alkaline conditions, a common trait in pyrrolidine carboxylates .
Biological Activity
Methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate, with the CAS number 1629681-81-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antimicrobial and anticancer effects.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.31 g/mol
- Purity : ≥97%
- CAS Number : 1629681-81-7
The compound belongs to the class of pyrrolidine derivatives, which are known for various biological activities. Its structure includes a dimethoxyphenyl group that may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized using methods involving the condensation of pyrrolidine derivatives with substituted aromatic aldehydes followed by esterification.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, in a study involving A549 human lung adenocarcinoma cells, compounds similar to this compound showed varying degrees of cytotoxicity:
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| Control (Cisplatin) | 70.0 | <0.0001 |
| Compound A | 67.4 | 0.003 |
| Compound B | 59.5 | - |
| Compound C | 24.5 | <0.0001 |
These results indicate that modifications in the structure can lead to enhanced anticancer activity, suggesting that this compound may also possess similar or enhanced capabilities against cancer cells.
Antimicrobial Activity
The antimicrobial potential of pyrrolidine derivatives has also been investigated. Compounds have been tested against a range of pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In a screening assay:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | >128 µg/mL |
| E. faecalis | >128 µg/mL |
These findings suggest that while some related compounds exhibit antimicrobial properties, the specific activity of this compound against these pathogens remains to be fully characterized.
Case Studies
In a comparative study on the efficacy of various 5-oxopyrrolidine derivatives:
-
Study on Anticancer Properties :
- The cytotoxicity was assessed using the MTT assay on A549 cells.
- The compound significantly reduced cell viability compared to controls.
-
Study on Antimicrobial Properties :
- The compound was tested against multidrug-resistant strains.
- Results indicated limited activity against certain pathogens but highlighted the need for further exploration into structural modifications to enhance efficacy.
Q & A
Q. Q: What are the established synthetic routes for preparing methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate, and how can enantiomeric purity be ensured?
A: The compound is synthesized via diastereoselective neutralization of diastereohomogeneous dimethyl (2R*,3R*)-3-arylglutamate hydrochlorides. Key steps include:
- Starting materials : Chiral glutamic acid derivatives and 2,4-dimethoxybenzyl halides.
- Reaction conditions : Use of mild bases (e.g., NaHCO₃) in polar aprotic solvents (DMF or THF) at 0–25°C to minimize racemization.
- Purification : Chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the (3R)-enantiomer.
Enantiomeric purity is verified via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
Advanced Structural Characterization
Q. Q: How can X-ray crystallography and spectroscopic methods resolve ambiguities in the stereochemical configuration of this compound?
A:
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 293 K) confirms the (3R)-configuration and intramolecular hydrogen bonding (e.g., C=O···H–N interactions). Data-to-parameter ratios >10 ensure reliability (e.g., R factor = 0.042) .
- Spectroscopy :
- NMR : H- and C-NMR distinguish diastereomers via coupling constants (e.g., for pyrrolidine ring protons).
- IR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) validate lactam and ester functionalities.
Stability and Degradation Pathways
Q. Q: What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
A:
- pH studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hrs. Monitor degradation via LC-MS (e.g., hydrolysis of the ester group at acidic pH).
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition temperatures.
- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products using HPLC-PDA .
Q. Table 1: Representative Stability Data
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| pH 2, 37°C, 48h | Ester hydrolysis → carboxylic acid | LC-MS (m/z 295 → 281) |
| 100°C, dry air | Lactam ring decomposition | TGA (onset at 180°C) |
Computational Modeling
Q. Q: How can DFT calculations predict reactivity and guide functionalization of the pyrrolidinone core?
A:
- Geometry optimization : B3LYP/6-31G(d) basis set to model the compound’s electronic structure.
- Reactivity hotspots : Fukui indices identify nucleophilic sites (e.g., carbonyl oxygen) for electrophilic attacks.
- Transition-state analysis : Study ring-opening reactions (e.g., nucleophilic substitution at the benzylic position) using NBO and AIM theories .
Biological Activity Profiling (Advanced)
Q. Q: What strategies are recommended for designing in vitro assays to evaluate this compound’s potential as a protease inhibitor?
A:
- Target selection : Prioritize enzymes with conserved binding pockets (e.g., serine proteases) based on structural similarity to known inhibitors.
- Assay design :
- Fluorogenic substrates : Measure inhibition kinetics (e.g., trypsin-like proteases with Boc-QAR-AMC substrate).
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses (focus on interactions with the 2,4-dimethoxyphenyl group).
- Validation : Compare IC₅₀ values with positive controls (e.g., leupeptin) and assess selectivity via panel screening .
Resolving Data Contradictions
Q. Q: How should conflicting NMR and X-ray data on the compound’s conformation be addressed?
A:
- Dynamic effects : NMR captures time-averaged conformers, while X-ray provides a static snapshot. Use variable-temperature NMR to detect ring puckering equilibria.
- DFT-MD simulations : Compare calculated H chemical shifts with experimental data to identify dominant conformers in solution.
- Paramagnetic relaxation enhancement (PRE) : Introduce spin labels to study solution-state geometry .
Crystallization Optimization
Q. Q: What solvent systems and conditions yield high-quality single crystals for X-ray studies?
A:
- Solvent screening : Test mixtures of ethyl acetate/hexane (1:3 v/v) or methanol/water (4:1 v/v).
- Crystallization parameters : Slow evaporation at 4°C (5–7 days) promotes nucleation.
- Hydrate forms : Monitor water content via Karl Fischer titration; hydrate stability is critical for reproducible crystal packing .
Synthetic Byproduct Analysis
Q. Q: How can researchers identify and quantify diastereomeric impurities in the final product?
A:
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to separate diastereomers (retention time differences ≥2 min).
- MS/MS fragmentation : Characterize impurities via diagnostic ions (e.g., m/z 310 for methyl ester byproducts).
- Chiral derivatization : React with Mosher’s acid chloride to enhance chromatographic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
